N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with fluorine atoms and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethylthio Group: The ethylthio group can be introduced by nucleophilic substitution using ethylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base such as potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells by activating the p53 pathway.
Biological Imaging: Derivatives of benzothiazole have been used as fluorescent probes for imaging biological molecules such as cysteine.
Material Science: The unique electronic properties of benzothiazole derivatives make them suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is unique due to the presence of both fluorine atoms and an ethylthio group, which contribute to its distinct electronic properties and biological activities. The combination of these substituents enhances its potential as a multifunctional compound in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-2-22-11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPMAWCNCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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